molecular formula C8H5F3N2OS B1680632 Riluzole CAS No. 1744-22-5

Riluzole

Cat. No. B1680632
CAS RN: 1744-22-5
M. Wt: 234.2 g/mol
InChI Key: FTALBRSUTCGOEG-UHFFFAOYSA-N
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Description

Riluzole is used to treat patients with amyotrophic lateral sclerosis (ALS), also known as Lou Gehrig’s disease . It is not a cure for ALS, but it may extend survival for patients in the early stages of the disease or extend the time until a tracheostomy (breathing tube in the throat) is needed .


Molecular Structure Analysis

Riluzole is a capsule-shaped, white, film-coated tablet for oral administration containing 50 mg of riluzole . Chemically, it is 2-amino-6-(trifluoromethoxy) benzothiazole .


Chemical Reactions Analysis

Riluzole has been studied using cyclic voltammetry and square-wave voltammetry at a glassy carbon electrode . It was shown that glutamate underwent a two-electron transfer reaction on the electrode surface . The results confirm that riluzole can promote the redox reaction of glutamate .


Physical And Chemical Properties Analysis

Riluzole has a molecular formula of C8H5F3N2OS and a molecular weight of 234.2 . It is well-absorbed (approximately 90%), with average absolute oral bioavailability of about 60% .

Scientific Research Applications

Neuroprotection in Spinal Cord Injury

Riluzole, a sodium channel-blocking agent, has shown promise in improving neurological motor outcomes in patients with acute spinal cord injuries. A randomized controlled trial (RCT) was conducted to evaluate the efficacy of riluzole in patients with cervical level spinal cord injuries. The primary endpoint was the change in International Standards for Neurological Classification of Spinal Cord Injury Motor Score at 180 days post-injury. This study provides class I evidence regarding the safety and neuroprotective efficacy of riluzole in acute cervical spinal cord injury patients (Fehlings et al., 2015).

Modulation of Glutamatergic Transmission

Riluzole has been identified as a potent neuroprotective agent that primarily inhibits excitatory neurotransmission. It interferes with presynaptic release, uptake, and postsynaptic actions of glutamate. Research indicates that riluzole reduces the efficacy of glutamatergic transmission by selectively lowering the size of the readily releasable pool of neurotransmitters. This effect correlates with the inhibition of protein kinase C-dependent Munc18–1 phosphorylation, which interferes with neurotransmitter release (Lazarevic et al., 2018).

Treatment-Resistant Major Depressive Disorder

A double-blind, placebo-controlled trial investigated the efficacy and safety of riluzole as an adjunct to antidepressant medication in outpatients with major depressive disorder (MDD). The study found no significant difference in depression severity or response rate between riluzole and placebo groups. This suggests that riluzole's neuroprotective effects may not be sufficient for clinical response in treatment-resistant depression (Mathew et al., 2017).

Anti-Cancer Potential

Riluzole has shown effectiveness as an anti-neoplastic drug in various cancers, including skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx cancers. It interferes with glutamate secretion, growth signaling pathways, Ca2+ homeostasis, glutathione synthesis, reactive oxygen species generation, DNA integrity, and autophagic and apoptotic pathways. Riluzole is particularly effective in inducing cell death in cisplatin-resistant lung cancer cells and has shown synergistic effects with select drugs in certain cancers (Blyufer et al., 2021).

Hormetic Mechanisms in ALS

Research suggests that riluzole, approved for treating amyotrophic lateral sclerosis (ALS), exerts hormetic biphasic dose responses. This finding has significant implications for experimental study and clinical treatment of ALS (Calabrese et al., 2021).

Neuroprotective Effects in Neurodegenerative Movement Disorders

A systematic review with meta-analysis assessed the efficacy and safety of riluzole in patients with neurodegenerative movement disorders. The review found that riluzole is well-tolerated and shows promise, particularly for patients with hereditary ataxia in symptomatic effect. Long-term studies focusing on the neuroprotective effect of riluzole in these disorders are recommended (Liu & Wang, 2017).

Neuroprotection and Damage Extension in Spinal Cord Injury

A meta-analysis and systematic review of riluzole's efficacy in locomotor recovery and damage extension in spinal cord injury rat models indicated that riluzole enhances neurological tissue preservation and promotes functional recovery. The review suggests that riluzole has a protective effect on spinal cord injury, making it a potential candidate for future clinical trials or applications (Zhou et al., 2019).

Safety And Hazards

Riluzole is fatal if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . If swallowed, it is advised to immediately call a poison center or doctor/physician .

Future Directions

Riluzole has been evaluated in cancer cells and indicated to block cell proliferation and/or induce cell death . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins . Furthermore, riluzole pretreatment sensitizes glioma and melanoma to radiation therapy . In addition, in triple-negative breast cancer, colorectal cancer, melanoma, and glioblastoma, riluzole has synergistic effects in combination with select drugs .

properties

IUPAC Name

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALBRSUTCGOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045192
Record name 6-(Trifluoromethoxy)-2-Benzothiazolamine
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Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Riluzole
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Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4), 3.95e-02 g/L
Record name SID855844
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
Record name Riluzole
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Mechanism of Action

The mode of action of riluzole is unknown. Its pharmacological properties include the following, some of which may be related to its effect: 1) an inhibitory effect on glutamate release (activation of glutamate reuptake), 2) inactivation of voltage-dependent sodium channels, and 3) ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors.
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Product Name

Riluzole

CAS RN

1744-22-5
Record name Riluzole
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Record name Riluzole [USAN:USP:INN:BAN]
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Record name 6-(Trifluoromethoxy)-2-Benzothiazolamine
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Record name RILUZOLE
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Record name Riluzole
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Melting Point

119 °C
Record name Riluzole
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of 77 g of bromine in 220 ml of acetic acid is added drop by drop, in a period of one hour, to a solution of 84 g of 4-trifluoromethoxy-aniline and 187 g of potassium thiocyanate in 500 ml of acetic acid. The mixture is stirred overnight at the ambient temperature. The reaction mixture is then poured into 2 liters of water. The resulting mixture is cooled in an icebath and neutralized by addition of ammonia. The insoluble material is separated by filtration, washed with water, then recrystallized in an ethanol-water mixture (50--50). 77 g of 2-amino-6-trifluoromethoxy-benzothiazole, which melts at 119° C., are thus obtained.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
187 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 4-trifluoromethoxyaniline (Aldrich, 4.83 g, 30 mmol) in 50 mL of AcOH, was added KSCN (Aldrich, 11.64 g, 120 mmol). After the mixture was stirred for 30 min, a solution of bromine (Aldrich, 1.55 mL, 30 mmol) in 20 mL of AcOH was added over 30 min period, and the resulting reaction mixture was stirred overnight. The mixture was diluted with ice/water, brought to pH 8 with conc. NH4OH. The mixture extracted 3× with EtOAc (300 mL). The organic layers were washed twice with a brine solution (300 mL), dried over Na2SO4 and concentrated. The residue was purified by chromatography (40%-45% EtOAc/Hexanes) to give 6.0 g (85%) of product.
Quantity
4.83 g
Type
reactant
Reaction Step One
Name
Quantity
11.64 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods III

Procedure details

To a mixture of 4-trifluoromethoxyaniline (2.07 mmol) and ammonium thiocyanate (2 mmol) in acetonitrile, is added benzyltrimethylammonium tribromide, at room temperature. The reaction is left to proceed while stirring at room temperature for 24 hours; it is then neutralised with NaHCO3 and extracted with CH2Cl2. The combined organic extracts are washed with H2O, dried over Na2SO4, filtered and then evaporated under vacuum. The crude product is purified by chromatography through silica, eluting with petroleum ether/AcOEt (1:1), and a solid obtained that is recrystallised from hexane/ethyl ether to give 2-amino-6-(trifluoromethoxy)-benzothiazole as pale yellow flakes, with a yield of 80%.
Quantity
2.07 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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